N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains a bipyridine moiety, an imidazole ring, and a sulfonamide group. Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are a class of compounds widely used as antibiotics.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the specific reactions involved . It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct formation of bonds and to minimize unwanted side reactions.Molecular Structure Analysis
The molecular structure of a compound like this could be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For example, the imidazole ring and the sulfonamide group might be involved in acid-base reactions. The bipyridine moiety could coordinate to metal ions, leading to the formation of complex structures .Scientific Research Applications
Biologically Active Molecules
Bipyridine derivatives are often used as fundamental components in biologically active molecules . They can interact with biological systems, potentially leading to therapeutic effects.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are known to be excellent ligands in transition-metal catalysis . They can coordinate with metal centers, facilitating various catalytic reactions.
Photosensitizers
Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules, which is useful in photodynamic therapy and solar energy conversion.
Viologens
When the nitrogen atoms of bipyridines are quaternized, they form viologens . Viologens are known for their good electrochemical properties, making them useful in applications like electrochromic devices.
Supramolecular Structures
Bipyridine derivatives can form supramolecular structures through non-covalent interactions . These structures have interesting properties and can be used in the design of new materials.
Precursors for Nitrogen-Doped Porous Carbons
Bipyridine-containing metal-organic frameworks can be directly carbonized to produce nitrogen-doped porous carbons . These carbons have potential applications in energy storage and conversion, catalysis, and environmental remediation.
Mechanism of Action
If this compound has biological activity, the mechanism of action would depend on its interactions with biological targets, such as proteins or nucleic acids . For example, some sulfonamides work by inhibiting an enzyme involved in the synthesis of folic acid in bacteria, making them effective antibiotics.
properties
IUPAC Name |
1-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13(2)22-11-17(20-12-22)25(23,24)21-9-14-5-7-19-16(8-14)15-4-3-6-18-10-15/h3-8,10-13,21H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOHTIEWTVWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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